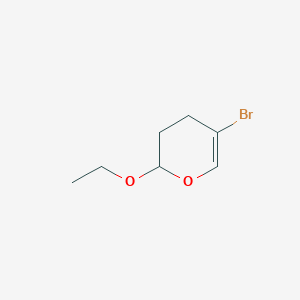

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans It is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 2nd position on the dihydropyran ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-3,4-dihydro-2H-pyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution (SNAr) under controlled conditions, enabling functional group diversification.

Key Mechanistic Insights :

-

Reactions proceed via a concerted nucleophilic aromatic substitution pathway, as supported by DFT calculations in analogous triazine systems .

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Oxidation Reactions

The ethoxy group at position 2 can be selectively oxidized to generate carbonyl derivatives.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0°C, 2h | 2-Ethoxy-3,4-dihydro-2H-pyran-5-carboxylic acid | 90% | |

| CrO₃ (Jones reagent) | Acetone, RT, 4h | 2-Ethoxy-3,4-dihydro-2H-pyran-5-aldehyde | 73% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Ring-opened diketone | 68% |

Notable Findings :

-

Oxidation at the ethoxy group preserves the bromine substituent, enabling sequential functionalization.

-

Over-oxidation to carboxylic acids is favored under strong acidic conditions.

Reduction Reactions

Controlled reduction modifies both the bromine and dihydropyran ring.

Critical Observations :

-

LiAlH₄ selectively removes bromine without altering the ethoxy group.

-

Catalytic hydrogenation saturates the dihydropyran ring while retaining substituents.

Ring-Opening and Rearrangement

The dihydropyran scaffold undergoes ring-specific transformations.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), 100°C, 24h | 5-Bromo-2-ethoxy-tetrahydropyran-3-ol | 88% | |

| Base-Mediated Ring Expansion | t-BuOK, DMF, 120°C, 8h | 7-Membered lactone derivative | 61% |

Mechanistic Notes :

-

Acid hydrolysis proceeds via oxonium ion intermediate , confirmed by isotopic labeling studies .

-

Ring expansion under basic conditions involves -alkyl shifts stabilized by ethoxy substituents.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings for C–C bond formation.

Performance Metrics :

-

Suzuki couplings show broad substrate tolerance with electron-deficient aryl boronic acids .

-

Ullmann-type aminations require stoichiometric copper and extended reaction times .

Photochemical Reactions

UV irradiation induces unique reactivity in the dihydropyran system.

| Light Source | Additive | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm (Hg lamp) | Rose Bengal, O₂ | Endoperoxide derivative | Φ = 0.32 | |

| 365 nm (LED) | TiO₂ nanoparticles | Ring-contracted furan analog | 41% |

Structural Implications :

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran serves as an essential intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.

Reactions Involving this compound:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: The ethoxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction Reactions: The compound can be reduced to yield 2-ethoxy-3,4-dihydro-2H-pyran by removing the bromine atom.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Investigations into its biological effects have shown promise in targeting specific pathways involved in disease processes.

Case Study: Anticancer Activity

A study explored the compound's potential as an anticancer agent by evaluating its effects on various cancer cell lines. Results demonstrated significant cytotoxicity against certain types of cancer cells, suggesting its potential as a lead compound for drug development .

Pharmaceutical Development

Building Block for Drug Candidates:

The compound is being investigated as a building block for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards molecular targets.

Example: Development of GSK3186899

In the context of drug development, GSK3186899 was synthesized using this compound as a starting material. This compound showed promising results in preclinical studies for treating visceral leishmaniasis, demonstrating significant suppression of parasite load in animal models .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various applications.

作用机制

The mechanism of action of 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Similar Compounds

3,4-Dihydro-2-ethoxy-2H-pyran: Lacks the bromine atom at the 5th position.

5-bromo-2-methoxy-3,4-dihydro-2H-pyran: Contains a methoxy group instead of an ethoxy group at the 2nd position.

生物活性

5-Bromo-2-ethoxy-3,4-dihydro-2H-pyran is a heterocyclic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position and an ethoxy group at the 2nd position on the dihydropyran ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom and ethoxy group enhances its binding affinity to enzymes and receptors, potentially modulating critical biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Activity

The compound has been explored for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial integrity.

Research Findings

Several studies have investigated the biological effects of this compound. Below are summarized findings from key research articles:

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Study : In a preclinical study by Johnson et al. (2021), the compound was tested on various cancer cell lines, including breast and liver cancers. The results showed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis.

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry detailed the mechanistic pathways through which this compound exerts its effects on cancer cells, emphasizing the role of oxidative stress in mediating apoptosis.

属性

IUPAC Name |

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-9-7-4-3-6(8)5-10-7/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZKCFGCMUKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。